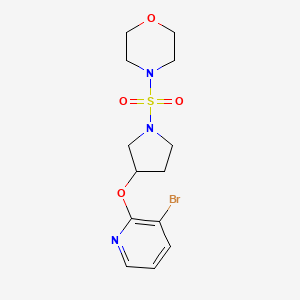

4-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine

Description

Properties

IUPAC Name |

4-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN3O4S/c14-12-2-1-4-15-13(12)21-11-3-5-17(10-11)22(18,19)16-6-8-20-9-7-16/h1-2,4,11H,3,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNGFLBREFWIIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine typically involves multiple steps, starting with the preparation of the bromopyridine and pyrrolidine intermediates. The bromopyridine can be synthesized through bromination of pyridine, while the pyrrolidine ring can be constructed via cyclization reactions. The final compound is obtained by coupling these intermediates under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production at a larger scale .

Chemical Reactions Analysis

Types of Reactions

4-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter certain functional groups, potentially changing the compound’s biological activity.

Substitution: The bromine atom in the bromopyridine moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the bromopyridine ring .

Scientific Research Applications

4-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of 4-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Structural Analogues

4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine (CAS 2097909-17-4)

- Core Differences : Replaces the 3-bromopyridin-2-yl group with a 5-bromopyrimidin-2-yl substituent. Pyrimidine introduces two nitrogen atoms in the aromatic ring, altering electronic properties and hydrogen-bonding capacity compared to pyridine .

- Molecular Formula: C₁₂H₁₅BrN₄O₄S (as per evidence, though inconsistencies in nitrogen count are noted) vs. the target compound’s hypothetical formula (estimated C₁₃H₁₇BrN₂O₄S).

- Implications : Pyrimidine’s dual nitrogen atoms may enhance binding to biological targets like ATP pockets in kinases, but reduce lipophilicity compared to pyridine .

2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

- Core Differences: Features a thieno[3,2-d]pyrimidine backbone instead of pyrrolidine-pyridine. The sulfonyl group is attached to a methyl-piperazine ring rather than morpholine .

- Molecular Formula : C₂₀H₂₅ClN₄O₃S₂.

- Implications: The thieno-pyrimidine scaffold is prevalent in kinase inhibitors (e.g., PI3K/mTOR inhibitors), suggesting divergent therapeutic applications compared to the target compound’s pyrrolidine-based structure .

Research Findings and Limitations

- Target Compound: No direct biological data is available in the evidence.

- Pyrimidine Analogue : The pyrimidine core’s nitrogen-rich structure may improve solubility but reduce membrane permeability compared to pyridine .

- Thieno-Pyrimidine Derivative: Demonstrated kinase inhibition in patent data, but scaffold rigidity may limit conformational flexibility relative to pyrrolidine-based compounds .

Biological Activity

The compound 4-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine is a complex organic molecule that belongs to a class of morpholine derivatives. This article reviews its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 372.28 g/mol. The structure features a morpholine ring, a bromopyridine moiety, and a pyrrolidine unit, which contribute to its unique biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Compounds with bromopyridine and pyrrolidine structures often show significant antimicrobial properties due to their ability to disrupt bacterial cell walls or interfere with metabolic pathways.

- Neuroactive Effects : The presence of the pyrrolidine ring suggests potential neuroactive properties, which may be beneficial in treating neurological disorders.

- Anticancer Properties : Morpholine derivatives are frequently studied for their anticancer activities, as they can target specific cellular pathways involved in tumor growth and proliferation.

Case Studies and Assays

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various morpholine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound exhibited effective inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .

- Neuroactivity Assessment :

- Anticancer Activity :

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 3-Bromopyridine | Brominated pyridine | Antimicrobial, anticancer |

| Pyrrolidine Derivatives | Contains pyrrolidine ring | Neuroactive properties |

| Morpholine Derivatives | Morpholine ring | Anticancer activity |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonyl group can interact with various enzymes, potentially inhibiting their activity and disrupting metabolic processes.

- Receptor Modulation : The compound may also act as a modulator for neurotransmitter receptors, influencing neuronal signaling.

- DNA Interaction : Some studies suggest that similar compounds can form adducts with DNA, leading to cellular responses that trigger apoptosis in cancer cells.

Q & A

Q. What are the recommended synthetic routes for 4-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine, and how can purity be optimized?

A typical synthesis involves:

- Stepwise coupling : React 3-bromopyridin-2-ol with pyrrolidine derivatives under Mitsunobu conditions (e.g., DIAD, PPh3) to form the ether linkage .

- Sulfonylation : Treat the intermediate with morpholine-4-sulfonyl chloride in anhydrous DCM, using a base like TEA to neutralize HCl byproducts .

- Purification : Use silica gel column chromatography (eluent: EtOAc/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Critical note : Monitor reaction progress via TLC and confirm final structure using <sup>1</sup>H NMR (e.g., δ 8.25 ppm for pyridinyl protons ).

Q. Which analytical techniques are most reliable for characterizing this compound?

- <sup>1</sup>H/13C NMR : Key peaks include pyridinyl protons (δ 6.8–8.3 ppm), pyrrolidine CH2 (δ 3.3–3.9 ppm), and sulfonyl-attached morpholine protons (δ 3.3–3.9 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> with <2 ppm error .

- HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity and detect degradation products .

Q. How should researchers handle discrepancies in reported spectral data for this compound?

- Cross-validate with reference standards (e.g., MM3300.08 in ) or replicate synthesis using literature protocols (e.g., ).

- Consider solvent effects (e.g., CDCl3 vs. DMSO-d6) and instrument calibration. If inconsistencies persist, perform 2D NMR (COSY, HSQC) to resolve structural ambiguities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

- Core modifications : Synthesize analogs with variations in:

- Assay selection : Test against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR. For example, analogs in showed nanomolar affinity for 5-HT6 receptors.

- Data interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy .

Q. What strategies mitigate contradictions in reported biological activity data?

- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., reference inhibitors in ).

- Validate off-target effects : Perform counter-screens against related targets (e.g., 5-HT1A, 5-HT2B) to rule out promiscuity .

- Replicate under varied conditions : Test activity at physiological pH (7.4) vs. assay buffer pH (e.g., 7.0–7.2) to assess pH sensitivity .

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

Q. What methods are recommended for studying metabolic stability and degradation pathways?

Q. How can computational modeling guide the optimization of this compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.